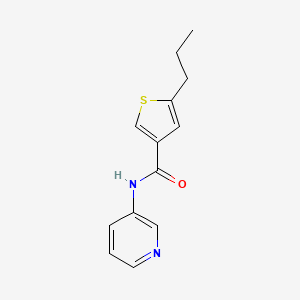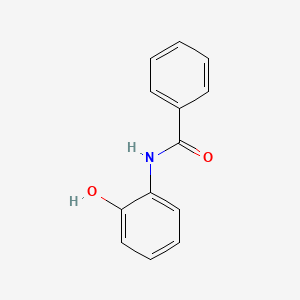![molecular formula C17H22NO2PS B5124442 O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-diethyl [anilino(phenyl)methyl]phosphonothioate, commonly known as Parathion, is an organophosphate pesticide that has been widely used for agricultural purposes. It was first synthesized in the 1940s and has been used as an insecticide to control pests on crops such as cotton, corn, and soybeans. Despite its effectiveness, Parathion has been banned in many countries due to its toxicity to humans and the environment.
Wirkmechanismus
Parathion acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and respiratory failure. The inhibition of acetylcholinesterase is irreversible, which makes Parathion highly toxic and potentially lethal.
Biochemical and Physiological Effects:
Parathion exposure can cause a wide range of biochemical and physiological effects. In addition to the symptoms mentioned above, Parathion exposure can also cause nausea, vomiting, diarrhea, headaches, and dizziness. Chronic exposure to Parathion has been linked to long-term health effects such as cancer, reproductive disorders, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Parathion has several advantages as a model compound in toxicology studies. It is highly toxic and has a well-established mechanism of action, which makes it useful for investigating the effects of organophosphate pesticides. However, Parathion also has several limitations. It is highly toxic, which makes it difficult to work with in a laboratory setting. Additionally, Parathion is banned in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
For research on Parathion include the development of new antidotes and protective agents, the investigation of long-term health effects of chronic exposure, and the evaluation of alternative methods for pest control that are less toxic to humans and the environment.
Synthesemethoden
Parathion is synthesized by reacting diethyl phosphorochloridate with aniline in the presence of sodium hydroxide. The resulting product is then treated with phenylmagnesium bromide to form O,O-diethyl [anilino(phenyl)methyl]phosphonothioate. The synthesis method of Parathion is well-established and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Parathion has been widely used as a model compound in toxicology studies due to its high toxicity to humans and animals. It has been used to investigate the mechanism of action of organophosphate pesticides and their effects on the nervous system. Parathion has also been used in studies to evaluate the efficacy of various antidotes and protective agents against organophosphate poisoning. Additionally, Parathion has been used in environmental studies to evaluate its effects on non-target organisms and the ecosystem.
Eigenschaften
IUPAC Name |
N-[diethoxyphosphinothioyl(phenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2PS/c1-3-19-21(22,20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGALJULGBRHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-Diethyl [phenyl(phenylamino)methyl]phosphonothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)
![2-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5124397.png)
![2-(4-methylbenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5124402.png)
![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![4-(2,3-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124420.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)